molecular formula C7H9NO3S B8040328 m-Methylaminobenzenesulfonic acid

m-Methylaminobenzenesulfonic acid

Cat. No.: B8040328
M. Wt: 187.22 g/mol
InChI Key: XRDCAKRYIFMDMC-UHFFFAOYSA-N
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Description

m-Methylaminobenzenesulfonic acid (CAS 88-44-8), also known as 2-amino-5-methylbenzenesulfonic acid, is a sulfonic acid derivative with a molecular formula of C₇H₉NO₃S and a molecular weight of 187.21 g/mol . It features an amino group at position 2 and a methyl group at position 5 on the benzene ring, with the sulfonic acid group at position 1 (Figure 1). This compound is synthesized through sulfonation and nitration reactions, often involving intermediates like nitrobenzene or benzenesulfonic acid . Industrially, it serves as a precursor for dyes and pharmaceuticals due to its reactive sulfonic and amino groups .

Properties

IUPAC Name

3-(methylamino)benzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-8-6-3-2-4-7(5-6)12(9,10)11/h2-5,8H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDCAKRYIFMDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Isomers of Aminobenzenesulfonic Acids

The positional isomers of aminobenzenesulfonic acid differ in the location of the amino group relative to the sulfonic acid group, significantly altering their physicochemical properties:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Applications
m-Methylaminobenzenesulfonic acid 88-44-8 C₇H₉NO₃S 187.21 Not reported Soluble in polar solvents Dye intermediate, pharmaceuticals
o-Aminobenzenesulfonic acid 88-21-1 C₆H₇NO₃S 173.19 >300 Moderate in water Chemical synthesis
p-Aminobenzenesulfonic acid (sulfanilic acid) 121-57-3 C₆H₇NO₃S 173.19 ~288 Highly water-soluble Analytical reagent, dyes

Key Findings :

  • The methyl group in this compound enhances hydrophobicity compared to unsubstituted isomers, influencing solubility in organic solvents .
  • Sulfanilic acid (para isomer) exhibits higher aqueous solubility due to symmetrical hydrogen bonding, making it ideal for analytical applications .

Derivatives with Additional Substituents

Substituents like hydroxyl or methyl groups modify reactivity and stability:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
2-Amino-6-hydroxybenzenesulfonic acid 66621-35-0 C₆H₇NO₄S 189.19 High acidity due to -OH group
4-Methylbenzenesulfonic acid (p-toluenesulfonic acid) 104-15-4 C₇H₈O₃S 172.20 Strong acid catalyst in organic synthesis

Research Insights :

  • The hydroxyl group in 2-amino-6-hydroxybenzenesulfonic acid increases acidity, enabling use in pH-sensitive reactions .
  • p-Toluenesulfonic acid lacks an amino group but is widely used as a catalyst, highlighting the importance of sulfonic acid functionality .

Disulfonic Acid Derivatives

Compounds with dual sulfonic acid groups exhibit enhanced solubility and industrial utility:

Compound CAS Number Molecular Formula Properties
4-Amino-m-benzenedisulfonic acid Not reported C₆H₃NH₂(SO₃H)₂·2H₂O Decomposes >120°C, very water-soluble
5-Amino-2-(4-amino-2-sulfophenyl)benzenesulfonic acid 117-61-3 C₁₂H₁₃N₂O₆S₂ High thermal stability, dye intermediate

Sulfonamide Derivatives

Sulfonamide-functionalized compounds show pharmaceutical relevance:

Compound CAS Number Molecular Formula Key Use
4-Amino-N-(3-methyl-5-isoxazolyl)benzenesulfonamide 17103-52-5 C₁₀H₁₁N₃O₃S Antibiotic intermediate

Research Note: Sulfonamide derivatives exhibit antimicrobial activity, but their synthesis requires precise control of amino and sulfonic group positions .

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